1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride
Description
1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride is a synthetic organic compound characterized by a homopiperazine (7-membered azepane ring) core substituted with a 4-(ethylsulfonyl)-2-nitrophenyl group. The ethylsulfonyl and nitro substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for pharmacological and chemical research. Limited synthesis data are available in the provided evidence, but related piperazine derivatives (e.g., ) suggest its synthesis involves nucleophilic substitution or coupling reactions. Key properties include a molecular formula of C₁₃H₂₀ClN₃O₄S, molar mass 349.83 g/mol, and a melting point of 133–136°C .
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.ClH/c1-2-21(19,20)11-4-5-12(13(10-11)16(17)18)15-8-3-6-14-7-9-15;/h4-5,10,14H,2-3,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODULXWERBXLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride is a synthetic compound with the molecular formula C13H20ClN3O4S. It is recognized for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides a comprehensive review of its biological activity, supported by research findings, case studies, and data tables.
- Molecular Weight : 349.83 g/mol
- Melting Point : 222-225 °C
- CAS Number : 6269-89-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its antimicrobial and anticancer properties.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways that can affect mood and behavior.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell death.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 45 µM
- A549: 38 µM
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains. The results indicated that the compound could serve as a potential alternative to conventional antibiotics.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was evaluated for its effects on anxiety-like behaviors in rodent models. The findings suggested that it may reduce anxiety symptoms through modulation of serotonin receptors.
Safety and Toxicology
While the compound shows promise in various biological activities, safety assessments are crucial. It is classified as an irritant, and further toxicological studies are required to establish safe dosage levels for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Homopiperazine vs. Piperazine Derivatives
Homopiperazine derivatives exhibit distinct conformational flexibility compared to their 6-membered piperazine analogs. For example:
- (R)-[2-(4-Methyl-5-isoquinolyl)sulfonyl]homopiperazine dihydrochloride (Y-27632): A Rho kinase inhibitor with a homopiperazine core and sulfonyl substituent. Its pharmacological activity (IC₅₀ = 0.1–1 µM) highlights the role of homopiperazine in enhancing target binding .
- 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride : A piperazine analog (6-membered ring) with a similar sulfonyl-nitrophenyl substituent. Its melting point (133–136°C ) and molecular weight (349.83 g/mol ) are comparable to the homopiperazine variant, but the reduced ring size may limit steric adaptability .
Substituent Variations on the Aromatic Ring
The ethylsulfonyl and nitro groups on the phenyl ring influence reactivity and solubility. Comparisons include:
- 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride : Replaces ethylsulfonyl with a chloro group, reducing electron-withdrawing effects. This compound’s safety data () suggest higher acute toxicity compared to sulfonyl analogs.
- 4-(p-Nitrophenyl)-1,3-dithiole-2-ylidenepiperidinium hexafluorophosphate : Features a nitrophenyl group but lacks sulfonyl substituents. Its synthesis (65% yield) and NMR data (δ 7.45–8.17 ppm for aromatic protons) indicate distinct electronic profiles .
Pharmacological Homopiperazine Derivatives
- (S)-[2-(4-Methyl-5-isoquinolyl)sulfonyl]homopiperazine dihydrochloride (H1152): A potent Rho kinase inhibitor (IC₅₀ = 0.1 µM) used in cell signaling studies. Its homopiperazine core enhances membrane permeability compared to piperazine analogs .
Data Table: Key Properties of Comparable Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
